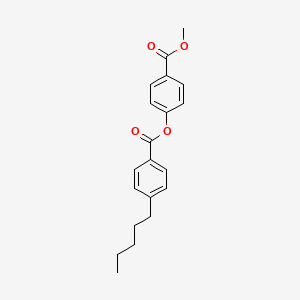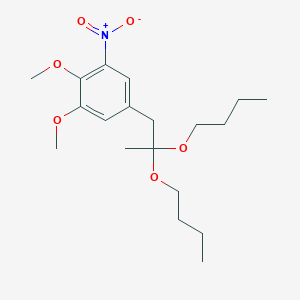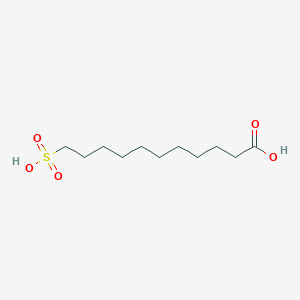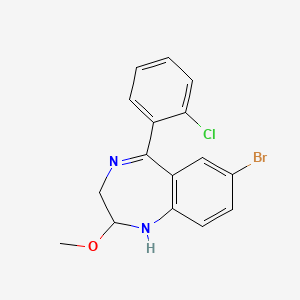
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a bromine atom at the 7-position, a chlorine atom at the 2-position of the phenyl ring, and a methoxy group at the 2-position of the dihydro-1,4-benzodiazepine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine involves several steps. One common method includes the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates . The reaction conditions vary depending on the specific alkylating agent used. For instance, methyl tosylate leads to the formation of the 3-hydroxy derivative, while hexyl tosylate results in the formation of the dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl tosylates, thionyl chloride, and various solvents like chloroform . The reaction conditions, such as temperature and pH, are crucial in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various alkylated derivatives and diones .
科学的研究の応用
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine has several scientific research applications:
Pharmacology: It is studied for its potential anxiolytic, anticonvulsant, and sedative-hypnotic properties.
Neuroscience: Research focuses on its effects on the central nervous system and its interaction with GABA receptors.
Medicinal Chemistry: The compound is used as a lead compound for the development of new benzodiazepine derivatives with improved therapeutic profiles.
作用機序
The mechanism of action of 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with the GABA_A receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the α2 and α3 subunits of the GABA_A receptor subtype .
類似化合物との比較
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. Its methoxy group at the 2-position and the combination of bromine and chlorine atoms contribute to its unique chemical behavior and potential therapeutic applications .
特性
CAS番号 |
91625-76-2 |
|---|---|
分子式 |
C16H14BrClN2O |
分子量 |
365.65 g/mol |
IUPAC名 |
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C16H14BrClN2O/c1-21-15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8,15,20H,9H2,1H3 |
InChIキー |
STLXOXTUOQNJGR-UHFFFAOYSA-N |
正規SMILES |
COC1CN=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


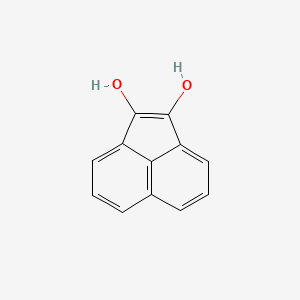
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
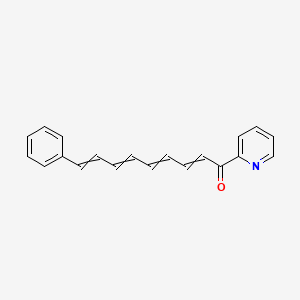
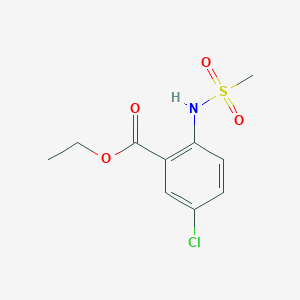
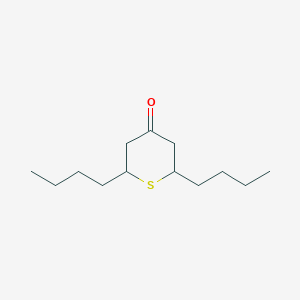
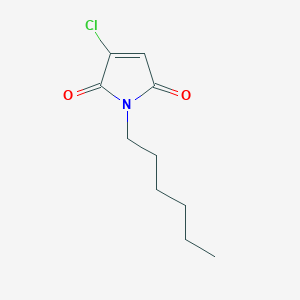
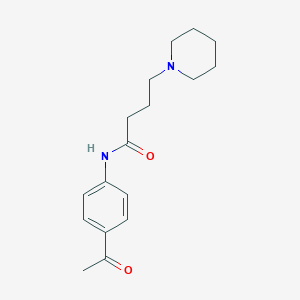
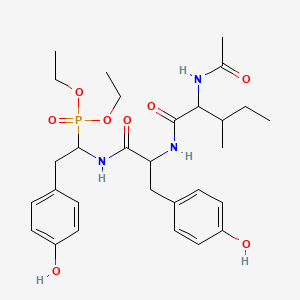
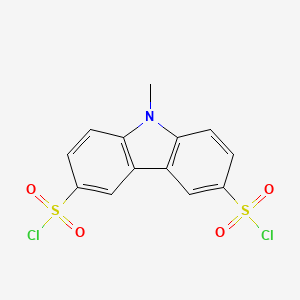
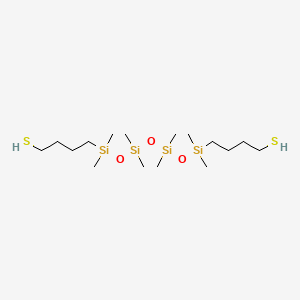
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
